Tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H22BrFN2O2 and a molecular weight of 373.26 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl ester group and a 4-bromo-3-fluorobenzyl moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate typically involves the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Introduction of the tert-butyl ester group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.
Attachment of the 4-bromo-3-fluorobenzyl moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is reacted with 4-bromo-3-fluorobenzyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch and continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification methods: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromine and fluorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: : It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators .
Medicine: : The compound is explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological and psychiatric disorders .
Industry: : It is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
- Tert-butyl 4-(3-bromo-2-fluorobenzyl)piperazine-1-carboxylate
- Tert-butyl 4-formylpiperidine-1-carboxylate
- 1-(Bromomethyl)-4-(trifluoromethyl)benzene
Uniqueness: Tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate is unique due to the combination of its piperazine ring, tert-butyl ester group, and the 4-bromo-3-fluorobenzyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-[(4-bromo-3-fluorophenyl)methoxy]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrFN2O3/c1-16(2,3)23-15(21)19-6-8-20(9-7-19)22-11-12-4-5-13(17)14(18)10-12/h4-5,10H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNYTQWIYYEGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)OCC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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